![molecular formula C13H16N2O4 B1328003 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid CAS No. 1000018-43-8](/img/structure/B1328003.png)
5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid
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Overview
Description
The compound “5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. For instance, they can be used in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine is a heterocyclic amine and is widely used as a building block in synthesizing organic compounds .Scientific Research Applications
Hydrogen-Bonded Structures : The research by Portilla et al. (2007) explores molecules similar to 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid, particularly their hydrogen-bonded structures. Such studies are crucial in understanding the molecular arrangements and properties of these compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Spectral Analysis and Biological Evaluation : The work of Rehman et al. (2019) involves the synthesis and analysis of derivatives that include structural elements similar to this compound. Their research focuses on antibacterial and anti-enzymatic activities, showcasing the potential biological applications of these compounds (Rehman, Aslam, Abbasi, Siddiqui, Rasool, & Shah, 2019).
Design and Screening for Anti-leishmanial Activity : Dias et al. (2015) synthesized and characterized nitroaromatic compounds, including those related to this compound. Their research is focused on evaluating the anti-leishmanial activity of these compounds, indicating their potential in developing treatments for leishmaniasis (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).
Synthesis and Characterization of Complexes : Wang and Shi (2011) conducted a study on the synthesis and characterization of a silver(I) complex using a derivative of 5-Chloro-2-nitrobenzoic acid, which shares structural similarities with this compound. Their research provides insights into the properties of these complexes and their potential applications (Wang & Shi, 2011).
Mechanism of Action
- The primary targets of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid are specific proteins or receptors within the body. Unfortunately, the exact targets for this compound are not readily available in the literature I’ve accessed .
- Absorption : Information on absorption is not available . However, it likely enters the bloodstream via oral administration.
- Distribution : The volume of distribution is unknown , but it would determine tissue distribution.
Target of Action
Pharmacokinetics (ADME)
Future Directions
properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)10-2-3-12(15(18)19)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABWBXUJQQXPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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